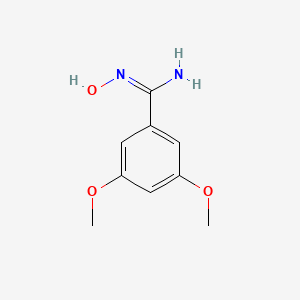

N'-hydroxy-3,5-dimethoxybenzenecarboximidamide

説明

N’-hydroxy-3,5-dimethoxybenzenecarboximidamide is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol . This compound is known for its unique structure, which includes an amidine derivative, a primary amine, a hydroxyl group, and aromatic ethers . It is primarily used in proteomics research and has various applications in scientific studies .

特性

CAS番号 |

453566-08-0 |

|---|---|

分子式 |

C9H12N2O3 |

分子量 |

196.20 g/mol |

IUPAC名 |

N'-hydroxy-3,5-dimethoxybenzenecarboximidamide |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-3-6(9(10)11-12)4-8(5-7)14-2/h3-5,12H,1-2H3,(H2,10,11) |

InChIキー |

OPLPZCZTKUUMGF-UHFFFAOYSA-N |

溶解性 |

26.9 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

準備方法

The synthesis of N’-hydroxy-3,5-dimethoxybenzenecarboximidamide involves several steps. One common method includes the nucleophilic addition of an in situ formed N-hydroxy-imidamide to an enone, followed by a cyclodehydration process to afford the desired product . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

N’-hydroxy-3,5-dimethoxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes or nitroso compounds, while reduction could produce amines or hydroxylamines.

科学的研究の応用

N’-hydroxy-3,5-dimethoxybenzenecarboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of various chemicals and materials.

作用機序

The mechanism of action of N’-hydroxy-3,5-dimethoxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amidine groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings.

類似化合物との比較

N’-hydroxy-3,5-dimethoxybenzenecarboximidamide can be compared with other similar compounds, such as:

- N’-hydroxy-4-methoxybenzenecarboximidamide

- N’-hydroxy-3,4-dimethoxybenzenecarboximidamide

- N’-hydroxy-3,5-dimethylbenzenecarboximidamide

These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity. N’-hydroxy-3,5-dimethoxybenzenecarboximidamide is unique due to its specific substitution pattern, which imparts distinct properties and applications.

生物活性

N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide (C9H12N2O3) is a bioactive small molecule with potential therapeutic applications. This compound, characterized by its unique chemical structure, has garnered attention in various biological studies. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Molecular Formula : C9H12N2O3

- Molecular Weight : 196.21 g/mol

- CAS Number : Not specified in the search results but can be found in chemical databases.

This compound exhibits several biological activities that can be attributed to its structural properties:

- Antioxidant Activity : The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses, which is crucial in conditions such as arthritis and other inflammatory diseases.

Biological Activity Data

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenging of DPPH radicals | |

| Enzyme Inhibition | Inhibition of cyclooxygenase (COX) enzymes | |

| Anti-inflammatory | Reduced levels of pro-inflammatory cytokines |

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of this compound using various assays, including the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration when treated with the compound, suggesting strong antioxidant potential.

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of COX enzymes by this compound. The study utilized enzyme assays to measure the inhibitory effects on COX-1 and COX-2. Results demonstrated a dose-dependent inhibition, indicating potential application in pain management and anti-inflammatory therapies.

Case Study 3: Anti-inflammatory Effects

In a cellular model of inflammation induced by lipopolysaccharides (LPS), this compound was shown to significantly lower the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。